molecular formula C6H14OS B1595437 4-Methoxy-2-methyl-2-butanethiol CAS No. 94087-83-9

4-Methoxy-2-methyl-2-butanethiol

Cat. No.: B1595437
CAS No.: 94087-83-9
M. Wt: 134.24 g/mol
InChI Key: XVHGKKGBUDMTIQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-methoxy-2-methyl-2-butanethiol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-methyl-2-butanone with hydrogen sulfide in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methoxy-2-methyl-2-butanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert it back to its corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the thiol group is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include mild temperatures (20-80°C) and solvents like ethanol or dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxy-2-methyl-2-butanethiol has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Methoxy-2-methyl-2-butanethiol can be compared with other similar compounds, such as:

  • 4-Methoxy-2-methylbutane-2-thiol
  • 2-Butanethiol, 4-methoxy-2-methyl-
  • 4-Methoxy-2-methyl-2-mercaptobutane

These compounds share similar structural features but may differ in their reactivity, odor profile, and applications. The uniqueness of this compound lies in its specific combination of a methoxy group and a thiol group, which imparts its characteristic aroma and chemical properties .

Properties

IUPAC Name

4-methoxy-2-methylbutane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-6(2,8)4-5-7-3/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHGKKGBUDMTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052634
Record name 4-Methoxy-2-methylbutane-2-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 4-Methoxy-2-methyl-2-butanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/497/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

159.00 to 160.00 °C. @ 760.00 mm Hg
Record name 4-Methoxy-2-methyl-2-butanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036194
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in ethanol
Record name 4-Methoxy-2-methyl-2-butanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/497/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

94087-83-9
Record name 4-Methoxy-2-methyl-2-butanethiol
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Record name 4-Methoxy-2-methyl-2-butanethiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanethiol, 4-methoxy-2-methyl-
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Record name 4-Methoxy-2-methylbutane-2-thiol
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Record name 4-methoxy-2-methylbutane-2-thiol
Source European Chemicals Agency (ECHA)
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Record name 4-METHOXY-2-METHYL-2-BUTANETHIOL
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Record name 4-Methoxy-2-methyl-2-butanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036194
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the aroma profile of 4-methoxy-2-methyl-2-butanethiol?

A1: this compound possesses a powerful and distinctive aroma often described as "catty," "meaty," or reminiscent of blackcurrants. [, , , ] This compound significantly contributes to the overall aroma profile of blackcurrant berries, [] Japanese green tea, [] and certain virgin olive oils. [, ]

Q2: In which plants can this compound be found?

A2: This compound has been identified in various plants, including:

  • Blackcurrant (Ribes nigrum L.) berries: It was first discovered in blackcurrant buds and later confirmed in the fruits themselves. [, ]
  • Japanese green tea (Sen-cha): Identified as one of the most important odorants contributing to the tea's aroma. []
  • Virgin olive oils: Found in varying concentrations depending on the oil's origin, contributing to a "black currant-like" aroma. [, , ]
  • Clary sage (Salvia sclarea L.): Identified alongside related thiol compounds in the plant's volatile profile. []

Q3: How does the concentration of this compound vary in blackcurrant?

A3: The concentration of this thiol can vary significantly between blackcurrant cultivars. For instance, the "Andega" cultivar exhibited considerably higher levels compared to other cultivars studied. [] Furthermore, the extraction method and post-harvest handling significantly impact the thiol levels in blackcurrant extracts. []

Q4: How do factors like harvesting and storage affect this compound levels in blackcurrant?

A4: Research shows that mechanical harvesting can lead to lower thiol concentrations compared to hand-cutting blackcurrant buds. [] Additionally, post-harvest storage, particularly freezing, can significantly deplete the thiol content in the buds. [] This highlights the importance of careful harvesting and storage practices to preserve this aroma compound.

Q5: Are there any synthetic routes to produce this compound?

A5: Researchers have developed a novel synthetic method to produce this compound. This method utilizes methyl-3-methoxypropionate to create a butanol intermediate, which then undergoes thiolation using Lawesson's reagent. []

Q6: Is there a naturally occurring precursor to this compound in blackcurrant?

A6: Research suggests the presence of a non-volatile cysteine thiol conjugate in blackcurrant, believed to be the precursor to volatile thiols like this compound. [] This finding could be crucial for understanding the biosynthesis of this aroma compound in plants.

Q7: What analytical techniques are used to study this compound?

A7: Several analytical techniques are employed to study this compound:

  • Gas chromatography-mass spectrometry (GC-MS): Used for identification and quantification. [, , ]
  • Aroma extract dilution analysis (AEDA): Coupled with GC-olfactometry, it helps determine the odor potency and contribution of the compound to the overall aroma profile. [, , ]
  • Stable-isotope dilution assays (SIDA): Used for accurate quantification of the compound in complex matrices. []

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